molecular formula C13H9ClN4O2 B14592170 5-Azido-2-(4-chloroanilino)benzoic acid CAS No. 61058-62-6

5-Azido-2-(4-chloroanilino)benzoic acid

Cat. No.: B14592170
CAS No.: 61058-62-6
M. Wt: 288.69 g/mol
InChI Key: DLGNUBTWZBVOAJ-UHFFFAOYSA-N
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Description

5-Azido-2-(4-chloroanilino)benzoic acid: is an organic compound that belongs to the class of azides and benzoic acids. This compound is characterized by the presence of an azido group (-N₃) and a chloroanilino group attached to a benzoic acid core. The azido group is known for its high reactivity, making this compound useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azido-2-(4-chloroanilino)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 2-(4-chloroanilino)benzoic acid, followed by reduction to form the corresponding amine. This amine is then diazotized and subsequently treated with sodium azide to introduce the azido group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Alkyl azides.

Scientific Research Applications

Chemistry: 5-Azido-2-(4-chloroanilino)benzoic acid is used as a precursor in the synthesis of various heterocyclic compounds. Its azido group is particularly useful in click chemistry and cycloaddition reactions.

Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Azido-2-(4-chloroanilino)benzoic acid primarily involves the reactivity of the azido group. This group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioactive. The chloroanilino group can interact with various molecular targets, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

    4-Azidobenzoic acid: Similar structure but lacks the chloroanilino group.

    2-Azidobenzoic acid: Similar structure but lacks the chloroanilino group and has the azido group in a different position.

    5-Azido-2-(4-methoxyanilino)benzoic acid: Similar structure but has a methoxy group instead of a chloro group.

Uniqueness: 5-Azido-2-(4-chloroanilino)benzoic acid is unique due to the presence of both the azido and chloroanilino groups, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61058-62-6

Molecular Formula

C13H9ClN4O2

Molecular Weight

288.69 g/mol

IUPAC Name

5-azido-2-(4-chloroanilino)benzoic acid

InChI

InChI=1S/C13H9ClN4O2/c14-8-1-3-9(4-2-8)16-12-6-5-10(17-18-15)7-11(12)13(19)20/h1-7,16H,(H,19,20)

InChI Key

DLGNUBTWZBVOAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)N=[N+]=[N-])C(=O)O)Cl

Origin of Product

United States

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